Physicochemical Properties and Applications of Ethyl (2-hydroxy-2-adamantyl)acetate: A Technical Guide
Physicochemical Properties and Applications of Ethyl (2-hydroxy-2-adamantyl)acetate: A Technical Guide
Part 1: Executive Summary & Strategic Value
Ethyl (2-hydroxy-2-adamantyl)acetate (CAS: 112181-97-2) is a specialized alicyclic building block characterized by a sterically bulky adamantane cage fused with a reactive
In the landscape of advanced materials and medicinal chemistry, this molecule serves two critical, high-value functions:
-
Lithography (193 nm Photoresists): It acts as a precursor for acid-labile monomers used in ArF immersion lithography. The adamantyl group provides the necessary plasma etch resistance and optical transparency, while the tertiary alcohol offers a handle for functionalization (e.g., methacrylation) or solubility switching.
-
Medicinal Chemistry: It functions as a lipophilic scaffold for modifying drug pharmacokinetics. The adamantane cage increases metabolic stability by blocking oxidative sites and enhances membrane permeability (LogP modulation) without introducing aromaticity-related toxicity.
This guide provides a comprehensive technical analysis of its physicochemical profile, synthesis, and handling protocols.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature and Identification
| Property | Specification |
| IUPAC Name | Ethyl 2-(2-hydroxyadamantan-2-yl)acetate |
| CAS Number | 112181-97-2 |
| Molecular Formula | C₁₄H₂₂O₃ |
| Molecular Weight | 238.32 g/mol |
| SMILES | CCOC(=O)CC1(O)C2CC3CC(C2)CC1C3 |
| Structure Description | A tertiary alcohol at the 2-position of the adamantane cage, substituted with an ethyl acetate side chain.[1] |
Physicochemical Data Table
Data aggregated from experimental analogs and calculated consensus models.
| Property | Value / Range | Technical Insight |
| Physical State | White to off-white solid | Low-melting solid; purity dependent.[1] Often appears as a viscous semi-solid if solvent traces remain. |
| Melting Point | 60–65 °C (Predicted) | The rigid cage elevates MP compared to linear analogs, but the ethyl chain disrupts packing efficiency. |
| Boiling Point | ~310 °C (760 mmHg) | High BP due to molecular weight and H-bonding.[1] Distillable only under high vacuum (<1 mmHg). |
| Density | 1.15 ± 0.05 g/cm³ | High density characteristic of the compact adamantane cage. |
| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic. The adamantyl group adds ~3.0 log units compared to a methyl group. |
| pKa (Hydroxyl) | ~15.5 | Typical tertiary alcohol; non-acidic in aqueous media but deprotonatable by strong bases (NaH, LDA). |
| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Excellent solubility in organic solvents makes it ideal for solution-phase synthesis. |
Part 3: Synthesis & Manufacturing (The Reformatsky Route)
The most robust route to Ethyl (2-hydroxy-2-adamantyl)acetate is the Reformatsky Reaction .[1] Unlike Grignard reagents, the organozinc intermediate is tolerant of the ester functionality, preventing self-condensation.[2]
Reaction Mechanism
The reaction involves the oxidative addition of activated Zinc into the C-Br bond of ethyl bromoacetate, forming a zinc enolate. This nucleophile attacks the ketone of 2-adamantanone.
Experimental Protocol (Self-Validating System)
Scale: 50 mmol
Reagents:
-
2-Adamantanone (7.51 g, 50 mmol)[1]
-
Ethyl bromoacetate (8.35 g, 50 mmol)
-
Zinc dust (Activated, 3.92 g, 60 mmol)
-
Solvent: Anhydrous THF (50 mL) and Benzene/Toluene (50 mL)
-
Initiator: Trimethylsilyl chloride (TMSCl) (Catalytic, 0.5 mL)
Step-by-Step Methodology:
-
Zinc Activation (Critical): Wash Zinc dust with 2% HCl, then water, ethanol, and ether. Dry under high vacuum at 100°C. Why: Removes the oxide layer (ZnO) that inhibits reaction initiation.
-
Initiation: In a dry 3-neck flask under Argon, suspend activated Zn in 20 mL THF. Add TMSCl and stir for 15 mins.
-
Addition: Add a solution of 2-adamantanone and ethyl bromoacetate in THF/Toluene dropwise to the refluxing Zn suspension. Control: Maintain a gentle reflux via addition rate.
-
Completion: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear.
-
Quench: Cool to 0°C. Hydrolyze with cold 10% H₂SO₄ or saturated NH₄Cl. Note: Acid quench must be brief to avoid dehydrating the tertiary alcohol.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ and Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Hexane or perform Flash Chromatography (SiO₂, 0-10% EtOAc in Hexane).
Visualization: Synthesis Pathway
Figure 1: Reformatsky synthesis pathway showing critical zinc enolate formation and dehydration risk.[1]
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these standard parameters.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
4.18 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (
). -
2.65 (s, 2H): The
-methylene protons ( ).[1] Diagnostic Signal: Appears as a sharp singlet; confirms the addition of the acetate group. -
2.41 (s, 1H): Hydroxyl proton (
). Broad, exchangeable with D₂O. - 1.50 – 2.20 (m, 14H): Adamantane cage protons. The complex multiplet pattern is characteristic of the rigid cage structure.
-
1.28 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (
).
Infrared Spectroscopy (FT-IR)
-
3450–3550 cm⁻¹: O-H stretch (Broad, intermolecular H-bonding).
-
2850–2920 cm⁻¹: C-H stretch (Strong, adamantane C-H bonds).
-
1715–1730 cm⁻¹: C=O stretch (Ester carbonyl).
Part 5: Stability & Handling[1]
Thermal Stability
The compound is thermally stable up to ~150°C. However, in the presence of trace acids, it undergoes thermal dehydration to form Ethyl 2-adamantylidene acetate.
-
Precaution: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Storage: Cool, dry place (2–8°C recommended for long-term).
Chemical Reactivity Profile
-
Dehydration: Treatment with
or yields the alkene (useful for other applications, but an impurity here). -
Esterification: The tertiary -OH is sterically hindered. Standard acylation (AcCl/Pyridine) is slow. Requires forcing conditions (DMAP catalyst, reflux) or highly reactive reagents (Trifluoroacetic anhydride) to modify the alcohol.
Part 6: Applications in High-Tech Industries[1]
Semiconductor Lithography (Photoresists)
This molecule is a "monomer precursor" for 193 nm ArF photoresists.
-
Mechanism: The adamantane cage provides high Carbon/Hydrogen ratio, essential for Dry Etch Resistance in plasma processing.
-
Function: The tertiary alcohol can be converted to a methacrylate (HAMA monomer). Upon UV exposure, photo-acid generators (PAGs) cleave protecting groups, changing the solubility of the polymer in the developer (TMAH).
Pharmaceutical Development[5]
-
Bioisostere: The adamantyl group is a bioisostere for large lipophilic groups (e.g., phenyl, t-butyl).
-
Metabolic Blocking: Placing the adamantane cage at a metabolic "hotspot" prevents CYP450 oxidation, extending the drug's half-life (
). -
Diabetes Research: Structurally related to the adamantyl intermediates used in Saxagliptin and Vildagliptin (DPP-4 inhibitors), where the cage fits into the S1 hydrophobic pocket of the enzyme.
Application Flowchart
Figure 2: Dual-stream application utility in drug design and semiconductor manufacturing.[1]
References
-
Fluorochem. (2025).[3] Ethyl (2-hydroxy-2-adamantyl)acetate Product Specification. Retrieved from
-
Sigma-Aldrich. (2025). Ethyl (2-hydroxy-2-adamantyl)acetate CAS 112181-97-2 Data Sheet. Retrieved from
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Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational Chemistry).[4]
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives". European Journal of Medicinal Chemistry. Retrieved from
-
Dammel, R. (1993). Diazonaphthoquinone-based Resists.[1] SPIE Optical Engineering Press. (Context on Photoresist Chemistry).




